Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Overview
Description
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound belonging to the class of pyrrolidine alkaloids. Pyrrolidine alkaloids are known for their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The use of microreactor technology can enhance the efficiency and scalability of the production process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperature, pressure, and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted pyrrolidine compounds .
Scientific Research Applications
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its antioxidant, anti-inflammatory, and anticancer properties . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including oxidative stress, inflammation, and cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride include other pyrrolidine alkaloids, such as pyrrolidine-(1-hydroxyethyl)-3,4-diol hydrochloride and β-lactam substituted polycyclic fused pyrrolidine alkaloids .
Uniqueness: What sets this compound apart from other similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOEPPXPLBIAN-UYXJWNHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1844898-16-3 | |
Record name | D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1844898-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-61-1 | |
Record name | D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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